3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: , also known by its CAS number 1980023-96-8 , is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves a radical approach called catalytic protodeboronation . While many protocols exist for functionalizing alkyl boronic esters, protodeboronation has been less explored. The reaction proceeds via a radical mechanism, allowing for the removal of boron from 1°, 2°, and 3° alkyl boronic esters. Notably, this method enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Reaction Conditions:
The specific reaction conditions for catalytic protodeboronation may vary, but it typically involves the use of suitable catalysts and reagents. Further details on the exact conditions can be found in the literature.
Industrial Production:
While industrial-scale production methods are not widely documented, the synthetic route can be adapted for larger-scale applications.
Chemical Reactions Analysis
Types of Reactions:
3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various reactions, including oxidation, reduction, and substitution. The choice of reagents and conditions determines the outcome.
Major Products:
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield different functional groups, while reduction could lead to saturated derivatives.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Biology: Researchers explore its potential as a bioactive compound or as a probe for biological studies.
Medicine: Investigations into its pharmacological properties may reveal therapeutic applications.
Industry: Its unique structure could be harnessed for materials science or other industrial purposes.
Mechanism of Action
The precise mechanism by which 3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further exploration could highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18N2O4/c1-24-14-7-3-12(4-8-14)16-11-17(23)26-20-18(16)19(21-22-20)13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,21,22) |
InChI Key |
QLSGGDLKLNNBMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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